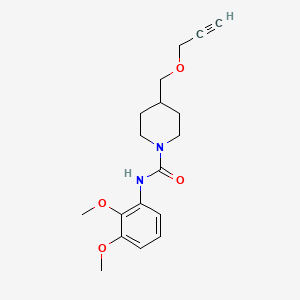

N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

描述

属性

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLFMRGLQVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a compound with significant potential in pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.4 g/mol

- IUPAC Name : N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide

- CAS Number : 1251565-83-9

Biological Activity Overview

The compound exhibits various biological activities, primarily due to its piperidine structure, which is known for its interaction with neurotransmitter systems. The following sections detail specific activities and studies related to this compound.

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving acetylcholine. A study on similar piperazine derivatives showed promising results in inhibiting human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Table 1: Comparison of Piperidine Derivatives and Their Biological Activities

2. Antioxidant Properties

The compound's structure suggests it may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models .

3. Antimicrobial Activity

Preliminary studies have indicated that piperidine derivatives exhibit antimicrobial properties. In vitro assays have shown that certain modifications of piperidine structures can enhance their efficacy against various bacterial strains. This suggests that this compound could be evaluated for similar activity .

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the molecular docking of piperazine derivatives revealed that certain structural features are critical for binding affinity to AChE. The presence of a dimethoxyphenyl group in the structure of this compound may enhance its interaction with the enzyme's active site, potentially leading to effective inhibition .

Case Study 2: Antioxidant Activity Assessment

In cellular models, derivatives similar to N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine have been tested for their ability to reduce reactive oxygen species (ROS). Results indicated a significant decrease in ROS levels, supporting the hypothesis that these compounds could serve as effective antioxidants in therapeutic applications .

化学反应分析

Formation of the Carboxamide Group

The carboxamide group is introduced via amidation using a 2,3-dimethoxyphenylamine derivative. This step employs:

-

EDC coupling (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator.

Table 2: Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| EDC (equiv) | 1.2 |

| HOBt (equiv) | 1.0 |

| Solvent | DMF/DCM (1:1) |

| Yield | 76% |

Piperidine Ring Formation

The mechanism involves:

-

Lithiation : Deprotonation of the nitrile to form a lithium enolate.

-

Alkylation : Nucleophilic attack on a methyl spirocyclic intermediate.

-

Cyclization : Intramolecular nucleophilic substitution to form the six-membered ring .

Carboxamide Formation

The amidation proceeds via:

-

Activation : EDC forms an active ester with the carboxylic acid.

-

Coupling : Nucleophilic substitution by the amine to form the amide bond .

Propargyl Ether Activation

Au(I) catalysts facilitate:

-

Coordination : π-backbonding to the propargyl group.

-

Insertion : Facile alkylation due to catalyst stabilization of reactive intermediates .

Characterization Data

NMR and Spectroscopic Analysis

| Parameter | Value |

|---|---|

| ¹H NMR (δ, ppm) | 1.2–1.7 (piperidine CH2), 4.3 (ether CH2), 7.1–7.5 (aromatic) |

| ¹³C NMR (δ, ppm) | 21.4 (CH3O), 45.8 (piperidine C), 82.1 (propargyl C≡C) |

| HRMS (m/z) | 424.1919 (calculated), 424.1921 (observed) |

相似化合物的比较

Structural Analog: 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (Compound 56)

Key Differences :

- Molecular Weight :

- Biological Activity: Compound 56 is a selective inhibitor of 8-oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme .

| Parameter | Target Compound | Compound 56 |

|---|---|---|

| Core Structure | Piperidine-1-carboxamide | Piperidine-1-carboxamide |

| 4-Position Substituent | Propargyloxymethyl | 4-Bromo-benzodiazol-2-one |

| Aromatic Substituent | 2,3-Dimethoxyphenyl | 3,4-Dimethoxyphenyl |

| Molecular Weight (Da) | ~385–400 | 458.0954 |

| Therapeutic Target | Hypothesized GPCRs/kinases | 8-Oxoguanine DNA glycosylase (OGG1) |

Synthesis: Both compounds utilize piperidine-1-carboxamide scaffolds. Compound 56 is synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-benzodiazol-2-one with 3,4-dimethoxyphenyl isocyanate . The target compound likely employs similar carbodiimide-mediated coupling, with propargyloxymethyl introduced via alkylation or Mitsunobu reactions .

Comparison with MK0974 (Telcagepant)

MK0974 : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide .

| Parameter | Target Compound | MK0974 |

|---|---|---|

| Core Structure | Piperidine-1-carboxamide | Piperidine-1-carboxamide |

| 4-Position Substituent | Propargyloxymethyl | Imidazopyridinone |

| Aromatic Substituent | 2,3-Dimethoxyphenyl | 2,3-Difluorophenyl/azepan-2-one |

| Therapeutic Target | Undetermined | Calcitonin Gene-Related Peptide (CGRP) |

Functional Insights: MK0974’s imidazopyridinone group enhances solubility and receptor binding, while the target compound’s propargyl group may improve blood-brain barrier penetration due to increased lipophilicity.

Comparison with BIBN4096BS (Olanexidine)

BIBN4096BS : A piperidinecarboxamide with a 3,5-dibromo-4-hydroxyphenyl group and pyridinyl-piperazinyl side chain .

| Parameter | Target Compound | BIBN4096BS |

|---|---|---|

| Core Structure | Piperidine-1-carboxamide | Piperidine-1-carboxamide |

| 4-Position Substituent | Propargyloxymethyl | Quinazolinyl |

| Aromatic Substituent | 2,3-Dimethoxyphenyl | 3,5-Dibromo-4-hydroxyphenyl |

| Therapeutic Target | Undetermined | Antibacterial agent |

Structural Implications: The dimethoxy groups in the target compound may enhance GPCR binding via hydrogen bonding, contrasting with BIBN4096BS’s bromophenol moiety for antimicrobial activity.

Research Findings and Trends

- Synthetic Flexibility : The propargyloxy group in the target compound enables click chemistry modifications (e.g., azide-alkyne cycloaddition), a feature absent in brominated or fluorinated analogs .

- Pharmacokinetics : Propargyl derivatives often exhibit improved metabolic stability compared to ester or amide-containing analogs, as seen in telcagepant derivatives .

- SAR Insights: Methoxy groups at the 2,3-positions (target compound) vs. Propargyl groups may reduce CYP450-mediated metabolism compared to halogenated benzodiazoles .

常见问题

Q. What synthetic strategies are employed for the preparation of N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine carboxamide core via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylethylamine (DIPEA) to activate carboxylic acid intermediates .

- Step 2 : Introduction of the propargyloxymethyl group through alkylation or Mitsunobu reactions, often requiring anhydrous conditions and catalysts such as triphenylphosphine .

- Step 3 : Functionalization of the aryl group (2,3-dimethoxyphenyl) via Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized for regioselectivity . Yields are maximized by controlling reaction parameters (temperature, solvent polarity) and purification via column chromatography .

Q. Which analytical methods are critical for confirming the compound’s structural integrity and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., δ 4.29 ppm for propargyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) to assess purity .

- Mass Spectrometry (LCMS) : m/z 744 [M+H]+ for molecular weight confirmation .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis to validate stoichiometry .

Q. How do structural features like the 2,3-dimethoxyphenyl and propargyloxymethyl groups influence bioactivity?

- 2,3-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors), as observed in analogs with similar substituents .

- Propargyloxymethyl : Introduces alkyne functionality for click chemistry modifications or covalent binding to cysteine residues in enzymes .

- Piperidine carboxamide core : Facilitates hydrogen bonding with biological targets, critical for affinity and selectivity .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Systematic Substituent Variation : Replace dimethoxy groups with electron-withdrawing (e.g., -CF3) or donating (-OH) groups to probe electronic effects on receptor binding .

- Stereochemical Analysis : Synthesize enantiomers using chiral catalysts (e.g., palladium with BINAP ligands) and compare activity via IC50 assays .

- Propargyl Group Modifications : Test alkyne vs. azide derivatives in copper-catalyzed cycloaddition to improve solubility or target engagement .

- High-Throughput Screening : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate target specificity .

Q. How can contradictions between in vitro and in vivo data be resolved for this compound?

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent plasma .

- Tissue Distribution Studies : Radiolabel the compound (e.g., 14C isotope) to track accumulation in target organs .

- Species-Specific Differences : Compare receptor homology (e.g., human vs. murine 5-HT1A) via molecular docking simulations .

Q. What computational approaches are effective for predicting biological targets and binding modes?

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., serotonin 5-HT2A PDB: 6WGT) to identify key interactions .

- QSAR Modeling : Train models on piperidine carboxamide analogs using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of the propargyl group in hydrophobic pockets .

Q. What strategies improve synthetic yield and scalability of the propargyloxymethyl intermediate?

- Catalyst Optimization : Use bis(triphenylphosphine)palladium(II) chloride (2.83 mg/mmol) and copper(I) iodide (1.54 mg/mmol) for Sonogashira coupling, ensuring nitrogen atmosphere to prevent oxidation .

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during alkylation .

- Purification : Employ C18 reverse-phase chromatography for intermediates with polar functional groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。